pyrrolo[3,2-b]pyridin-1-amine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2 |
InChI Key |
NFTUGBUZNRPHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Pyrrole Derivatives
A prominent route involves cyclocondensation reactions between substituted 2-amino-1H-pyrrole-3-carbonitriles and active methylene compounds. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with malononitrile or acetylacetone in acetic acid with catalytic HCl to form pyrrolo[2,3-b]pyridine derivatives. While this method primarily targets pyrrolo[2,3-b]pyridines, adaptation for pyrrolo[3,2-b]pyridin-1-amine requires strategic substitution at the 3-position. The mechanism proceeds via nucleophilic attack on electrophilic carbonyl carbons, followed by cyclization with the nitrile group (Scheme 1).
Key Conditions :
Madelung and Fischer Indole Analog Synthesis
Modifications of Madelung and Fischer indole syntheses have been applied to this compound. For example, heating o-aminonitrile derivatives with ketones or aldehydes under basic conditions induces cyclization. A notable example involves the reaction of 3-aminopyridine-2-carbonitrile with cyclopentanone, yielding the pyrrolopyridine core after dehydrohalogenation.
Key Conditions :
Cross-Coupling and Amination Strategies
Suzuki–Miyaura Cross-Coupling
The introduction of aryl groups at specific positions is achieved via Suzuki–Miyaura coupling. For instance, 4-chloropyrrolo[3,2-b]pyridine undergoes cross-coupling with aryl boronic acids to install substituents at the 2-position. Subsequent Buchwald–Hartwig amination introduces the primary amine group at the 4-position (Scheme 2).
Key Conditions :
One-Pot Bromination-Amination
Bromination at the 5-position using N-bromosuccinimide (NBS) followed by amination with dimethylamine affords 5-bromo-N,N-dimethyl-pyrrolo[3,2-b]pyridin-1-amine. This method is advantageous for introducing halogenated intermediates amenable to further functionalization.
Key Conditions :
-
Brominating agent: NBS
-
Solvent: CH₃CN
-
Temperature: 0°C to RT
-
Yield: 70–80%
Functional Group Modifications
Chlorination and Ring Rearrangement
Treatment of pyrrolo[3,2-b]pyridine with m-chloroperoxybenzoic acid (mCPBA) forms an epoxide intermediate, which rearranges to 4-chloropyrrolo[3,2-b]pyridine upon heating with POCl₃. Subsequent amination with NH₃/MeOH yields the target amine.
Key Conditions :
Nitration and Reduction
Nitration at the 3-position using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine group. This method is limited by regioselectivity challenges but offers moderate yields.
Key Conditions :
Protective Group Strategies
SEM Group Protection/Deprotection
The trimethylsilylethoxymethyl (SEM) group protects the pyrrole nitrogen during cross-coupling steps. Deprotection with TFA/H₂O releases the free amine but risks side reactions, such as tricyclic byproduct formation.
Key Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, boronic acids, palladium catalysts.
Major Products:
N-oxides: from oxidation.
Amines: from reduction.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
Biological Activities
Pyrrolo[3,2-b]pyridin-1-amine derivatives have been investigated for a range of pharmacological properties:
- Antitumor Activity : Several studies have demonstrated that this compound derivatives exhibit potent antitumor effects. For instance, a recent study reported the synthesis of a series of pyrrolo[3,2-c]pyridine derivatives that showed moderate to excellent antitumor activities against various cancer cell lines, including HeLa and MCF-7. The most effective compound exhibited an IC50 value ranging from 0.12 to 0.21 μM, indicating significant potential for further development as an anticancer agent .
- Antiviral Properties : this compound has shown promise as a scaffold for developing antiviral drugs. A study identified derivatives that could serve as new candidates against influenza viruses, demonstrating the compound's versatility in addressing viral infections .
- Neuroprotective Effects : Research indicates that pyrrolo[3,2-b]pyridine derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound and its derivatives typically involves several strategies:
- Multi-step Synthesis : The synthesis often requires multiple steps starting from commercially available precursors. For example, one method involves the reaction of 2-bromo-pyridine derivatives with various reagents to introduce functional groups necessary for biological activity .
- Optimized Reaction Conditions : Recent advancements have focused on optimizing reaction conditions to improve yields and selectivity. Techniques such as microwave-assisted synthesis have been explored to expedite the process and enhance the efficiency of obtaining target compounds .
Case Study 1: Antitumor Activity
A detailed investigation into a series of pyrrolo[3,2-c]pyridine derivatives revealed their ability to inhibit tubulin polymerization effectively. Compound 10t was identified as a potent inhibitor with significant effects on cell cycle arrest and apoptosis induction in cancer cells. The study utilized molecular docking studies to elucidate the interaction between the compound and tubulin at colchicine-binding sites .
Case Study 2: Antiviral Drug Development
Another study focused on the antiviral potential of this compound derivatives against influenza viruses. The research highlighted the structure-activity relationship (SAR) that guided the design of more effective antiviral agents . This case emphasizes the adaptability of this compound in targeting different biological pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare pyrrolo[3,2-b]pyridin-1-amine with analogous pyrrolopyridine derivatives, focusing on structural features, stability, and applications.
Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives
Structural and Electronic Differences
- Ring Fusion Position : this compound features a pyrrole ring fused to pyridine at positions 3 and 2, respectively. In contrast, pyrrolo[2,3-b]pyridine derivatives (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) have a different fusion pattern, altering electron distribution and reactivity .
- Substituent Effects : Methoxy or pyrimidinyl groups (as in ) enhance stability and binding affinity to biological targets like kinases. Chlorination (e.g., in ) increases electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Pharmacological Relevance
- Pyrrolo[3,2-b]quinolones derived from this compound are explored for antibacterial and anticancer activity .
- Pyrimidinyl-pyrrolo[3,2-c]pyridines (e.g., ) demonstrate potent IRAK4 inhibition, with IC₅₀ values in the nanomolar range, highlighting their promise in autoimmune disease treatment .
- Chlorinated derivatives (e.g., ) are being evaluated for kinase inhibition, leveraging halogen bonding for target engagement.
Key Research Findings
- Synthetic Challenges : The air sensitivity of this compound limits its direct use, necessitating in situ derivatization during synthesis .
- Biological Performance : Pyrimidinyl-substituted derivatives consistently outperform simpler amines in target binding, as seen in kinase inhibition assays .
- Safety Profiles : Methyl and isopropyl groups reduce acute toxicity risks compared to unsubstituted amines, though comprehensive toxicological data remain scarce .
Q & A
Q. What are the common synthetic routes for pyrrolo[3,2-b]pyridin-1-amine derivatives, and what methodological considerations are critical for regioselectivity?
this compound derivatives are typically synthesized via cyclization reactions or functionalization of preformed pyrrolopyridine scaffolds. For example, Scheme 5 in outlines a stepwise approach using NaH and methyl iodide for methylation, followed by nitration and Suzuki-Miyaura cross-coupling. Key considerations include:
- Regioselectivity control : Use of sterically hindered bases (e.g., NaH) to direct methylation to specific nitrogen atoms .
- Protection/deprotection strategies : Temporary protection of amines (e.g., Boc groups) to prevent undesired side reactions during coupling steps .
- Catalyst selection : Pd(PPh₃)₄ for efficient cross-coupling with boronic acids .
Q. How can researchers validate the structural integrity of this compound derivatives experimentally?
Structural validation requires a combination of:
- Single-crystal X-ray diffraction : Used to confirm bond lengths, angles, and stereochemistry, as demonstrated in for a related pyrrolo[2,3-b]pyridine derivative (R factor = 0.039) .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, ¹H NMR can distinguish between regioisomers based on coupling patterns .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound derivatives in the lab?
While specific toxicological data for this compound is limited, analogous compounds (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) require:
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use of fume hoods to avoid inhalation of vapors or dust .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in multi-step reactions?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction times and improves yields in cyclization steps (e.g., cyanoacetylation reactions in ) .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance Suzuki-Miyaura coupling efficiency .
- Temperature control : Low-temperature nitration (0°C) minimizes byproduct formation .
Q. What methodologies resolve contradictions in biological activity data for this compound derivatives targeting kinases?
Discrepancies in kinase inhibition profiles (e.g., PI3Kδ vs. CDK4/6 selectivity) can arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) may enhance PI3Kδ affinity, while methoxy groups favor CDK4/6 binding .
- Crystallographic studies : Co-crystallization with target kinases (e.g., PI3Kδ) to identify binding motifs and guide SAR .
- Computational modeling : Molecular docking and MD simulations to predict binding modes and explain activity variations .
Q. How do structural modifications influence the photophysical properties of this compound derivatives?
highlights that minor structural changes (e.g., π-extension or B/N doping) in related pyrrolo[3,2-b]pyrroles drastically alter absorption/emission profiles:
- Red-shifted emission : π-extended derivatives exhibit fluorescence up to 760 nm (σ₂PA ≈ 2400 GM) .
- Quantum yield optimization : Electron-donating groups (e.g., methoxy) enhance fluorescence efficiency (Φ up to 0.90) .
- TD-DFT validation : Computational methods reproduce experimental trends, aiding in rational design .
Q. What strategies improve the metabolic stability of this compound-based kinase inhibitors?
- Bioisosteric replacement : Substituting labile groups (e.g., methyl with cyclopropyl) reduces CYP450-mediated degradation .
- Prodrug approaches : Esterification of amines to enhance oral bioavailability .
- In vitro assays : Liver microsome stability testing to identify metabolically resistant candidates .
Methodological Resources
- Synthetic protocols : and provide stepwise procedures for pyrrolopyridine core functionalization.
- Kinase assays : PI3Kδ inhibition assays in (IC₅₀ < 10 nM) and CDK4/6 profiling in .
- Computational tools : TD-DFT for photophysical property prediction and molecular docking for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
